Unii-Y2H4S74Y8U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARQ 736 is a novel inhibitor of the BRAF kinase, specifically targeting the BRAF (V600E) mutation. This mutation is found in a significant percentage of melanomas, papillary thyroid cancers, and colon cancers. ARQ 736 has shown promise in preclinical studies for its potential to selectively inhibit cancer cells harboring the BRAF (V600E) mutation while sparing normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARQ 736 is synthesized as a highly-soluble phosphate prodrug that undergoes conversion to ARQ 680 in the presence of phosphatases. The synthesis involves multiple steps, including the optimization of solubility, eADME properties, and oral bioavailability .
Industrial Production Methods: The industrial production of ARQ 736 involves large-scale synthesis and purification processes to ensure high purity and yield. The compound is produced under stringent conditions to meet regulatory standards for clinical testing .
Chemical Reactions Analysis
Types of Reactions: ARQ 736 undergoes various chemical reactions, including oxidation, demethylation, and glucuronidation. These reactions are essential for its metabolism and bioavailability .
Common Reagents and Conditions: The common reagents used in the synthesis and metabolism of ARQ 736 include phosphatases, CYP450 isozymes, and NADPH. The conditions for these reactions are optimized to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the metabolism of ARQ 736 include ARQ 680 and its phase one and phase two metabolites. These metabolites are identified through detailed metabolite ID work in hepatocytes .
Scientific Research Applications
ARQ 736 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a therapeutic agent for cancers driven by the BRAF (V600E) mutation. The compound has shown significant tumor growth inhibition in preclinical models and is being tested in phase one clinical trials .
Mechanism of Action
ARQ 736 exerts its effects by inhibiting the BRAF kinase, specifically targeting the BRAF (V600E) mutation. This inhibition leads to the suppression of the MAPK/ERK pathway, which is crucial for cell growth, differentiation, and survival. The compound’s selectivity for cancer cells harboring the BRAF (V600E) mutation makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds:
- Vemurafenib
- Dabrafenib
- Sorafenib
Uniqueness: ARQ 736 stands out due to its high selectivity for the BRAF (V600E) mutation and its excellent drug-like properties. Unlike other BRAF inhibitors, ARQ 736 shows minimal activity against vascular endothelial growth factor receptor 2, making it a more targeted therapy with potentially fewer side effects .
Properties
CAS No. |
1228237-57-7 |
---|---|
Molecular Formula |
C25H25N8Na2O8PS |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate |
InChI |
InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1 |
InChI Key |
HXINDCTZKGGRDE-JPKZNVRTSA-L |
Isomeric SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO and soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ736; ARQ-736; ARQ 736. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.